2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Overview
Description
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent widely used in scientific research. This compound is a derivative of glucose, where the hydroxyl groups are acetylated, and a nitrophenyl group is attached to the anomeric carbon. It is primarily used in enzymatic studies and as a substrate for glycosidase enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of glucose derivatives followed by the introduction of the nitrophenyl group. One common method includes the following steps:
Acetylation: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-tetra-O-acetyl-D-glucopyranose.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidase enzymes to yield 2-nitrophenol and 2,3,4,6-tetra-O-acetyl-D-glucose.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Glycosidase enzymes, water, mild acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products
Hydrolysis: 2-nitrophenol and 2,3,4,6-tetra-O-acetyl-D-glucose.
Reduction: 2-aminophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:
Chemistry: As a substrate in glycosylation reactions and to study enzyme kinetics.
Biology: In enzymatic assays to measure the activity of glycosidase enzymes.
Medicine: In drug discovery and development, particularly in designing inhibitors for glycosidase enzymes.
Industry: In the production of biochemical reagents and as a tool in quality control processes.
Mechanism of Action
The compound acts as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it releases 2-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This allows researchers to study the activity and kinetics of glycosidase enzymes. The acetyl groups protect the glucose moiety from premature hydrolysis, ensuring that the reaction occurs specifically at the glycosidic bond .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: Similar structure but with the nitro group at the para position.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside: Lacks the nitrophenyl group.
2-Nitrophenyl beta-D-glucopyranoside: Lacks the acetyl groups.
Uniqueness
2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the combination of acetyl protection and the nitrophenyl group, which makes it an excellent substrate for studying glycosidase activity. The acetyl groups provide stability and prevent non-specific hydrolysis, while the nitrophenyl group allows for easy detection and quantification of enzymatic activity .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYBOOYGRDODX-OUUBHVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552439 | |
Record name | 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14581-85-2 | |
Record name | β-D-Glucopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14581-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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